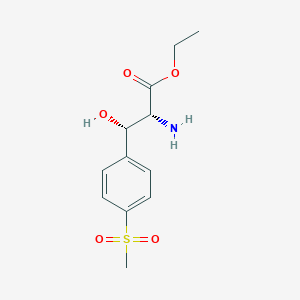

(2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate

描述

属性

IUPAC Name |

ethyl (2R,3S)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-3-18-12(15)10(13)11(14)8-4-6-9(7-5-8)19(2,16)17/h4-7,10-11,14H,3,13H2,1-2H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEHCOWSYFANRT-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)S(=O)(=O)C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 4-(methylsulfonyl)benzaldehyde, and ammonia.

Aldol Condensation: The first step involves an aldol condensation between ethyl acetoacetate and 4-(methylsulfonyl)benzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ester.

Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to yield the corresponding β-hydroxy alcohol.

Amination: The final step involves the amination of the β-hydroxy alcohol with ammonia or an amine source under suitable conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

化学反应分析

Types of Reactions

Oxidation: The hydroxy group in (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate can undergo oxidation to form a ketone or aldehyde, depending on the specific conditions and reagents used.

Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine or alcohol, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have investigated the potential anticancer properties of (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate. The compound's structure suggests it may interact with specific cellular pathways involved in cancer cell proliferation and apoptosis. For instance, it has been tested for its ability to inhibit tumor growth in various cancer cell lines, demonstrating promising results in vitro.

Case Study : A study conducted on human breast cancer cells indicated that this compound could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways .

2. Neuroprotective Effects

The neuroprotective potential of this compound is under investigation for its ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's. Its interaction with neurotransmitter systems and antioxidant properties are areas of active research.

Case Study : In a model of neurodegeneration induced by oxidative stress, this compound showed a significant reduction in neuronal death and improved cognitive function in animal models .

Pharmacological Insights

1. Enzyme Inhibition

The compound has been noted for its role as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be crucial for drug development targeting metabolic disorders.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| CYP450 Isoforms | Competitive Inhibition | |

| Dipeptidyl Peptidase IV (DPP-IV) | Non-competitive Inhibition |

2. Drug Formulation

Due to its favorable solubility and bioavailability profile, this compound is being explored as a candidate for formulation in oral drug delivery systems. Its pharmacokinetic properties suggest it could be effectively absorbed when administered orally.

作用机制

The mechanism of action of (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active site residues, while the methylsulfonyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

相似化合物的比较

Key Observations:

Substituent Effects :

- The methylsulfonyl group in the target compound enhances polarity and metabolic stability compared to the 4-fluorophenyl group in , which may increase lipophilicity and blood-brain barrier penetration.

- Chlorinated aromatic systems (e.g., quizalofop-P-ethyl ) are common in herbicides but absent in the target compound, reflecting divergent applications.

Stereochemical Specificity: The (2R,3S) configuration is critical for the target compound’s role in florfenicol synthesis. In contrast, fenoxaprop ethyl ester (herbicide) is used as a racemate, indicating lower stereochemical dependency for herbicidal activity .

Biological Targets :

- The target compound’s downstream product (florfenicol) inhibits bacterial protein synthesis, while L755507 targets mammalian β3-adrenergic receptors .

Physicochemical Properties

Key Insights:

- The higher pKa of the target compound (10.57) reflects the strong electron-withdrawing effect of the methylsulfonyl group, stabilizing the protonated amine .

- Lower molecular weight compared to herbicide analogs (e.g., quizalofop-P-ethyl) may enhance solubility in synthetic reaction media .

Research Findings and Industrial Relevance

- Stereochemical Purity : Racemic synthesis (as in ) necessitates resolution steps for pharmaceutical use, increasing production costs. Enantiopure forms (e.g., (2S,3R)-isomer, CAS: 31925-29-8 ) are often preferred for drug synthesis.

- Stability : Storage under inert atmosphere or at -20°C is required to prevent ester hydrolysis or racemization .

- Safety: Limited data on toxicity; GHS hazard statements suggest moderate risks (e.g., H315, H319 for skin/eye irritation) .

生物活性

(2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate, commonly referred to as a chiral amino acid derivative, possesses unique structural features that influence its biological activities. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfonyl substituent on a phenyl ring. Its molecular formula is C₁₂H₁₇N₁O₅S, and it has a molecular weight of approximately 287.33 g/mol .

Biological Activities

The compound exhibits several notable biological activities:

- Antioxidant Properties : The hydroxyl group present in the structure often confers significant antioxidant activity, which can help mitigate oxidative stress-related diseases.

- Antimicrobial Activity : Some derivatives of amino acids have shown antimicrobial properties, suggesting potential applications in antibiotic development.

- Neuroprotective Effects : Related compounds have been studied for their neuroprotective effects, which may be relevant for conditions such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound along with their key features:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-3-hydroxypropanoate | Similar backbone structure | Lacks methylsulfonyl group |

| 4-Methylsulfonylphenylalanine | Contains a phenyl ring with methylsulfonyl | Different amino acid backbone |

| (R)-2-Amino-3-methylbutanoic acid | Branched-chain amino acid | Different stereochemistry and branched structure |

| (S)-2-Amino-4-methylthio-butyric acid | Contains sulfur instead of sulfonyl | Different functional group impacting activity |

This comparison highlights the unique features of this compound, particularly its specific methylsulfonyl substitution and stereochemistry .

Case Studies

Research has indicated that compounds similar to this compound can interact with various enzymes and receptors. For instance, studies utilizing high-performance liquid chromatography (HPLC) and mass spectrometry have demonstrated binding interactions with biological targets that influence their activity .

In one study focusing on the intermediate synthesis of florfenicol—a broad-spectrum antibiotic—this compound was identified as a key precursor. The compound's ability to form hydrogen bonds was noted as a significant factor in its crystallization behavior and overall stability .

常见问题

Q. What synthetic methodologies are commonly employed to prepare (2R,3S)-ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate, and how can reaction yields be optimized?

The compound is synthesized via a multi-step process starting with the condensation of 4-(methylsulfonyl)benzaldehyde and glycine derivatives in the presence of potassium carbonate, followed by esterification with ethanol and sulfuric acid. Key factors affecting yield include stoichiometric ratios (e.g., excess K₂CO₃ to drive condensation) and controlled reflux conditions during esterification. Crystallization from tetrahydrofuran (THF) yields racemic crystals, with reported yields of ~55% for intermediate steps .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. The centrosymmetric triclinic space group (P-1) observed in racemic crystals confirms the (2R,3S) configuration via analysis of chiral centers (C8 and C9) and hydrogen-bonding patterns (e.g., O3-H⋯N1 interactions along the [100] axis). Refinement using SHELXL software validates the spatial arrangement .

Q. What analytical techniques are critical for purity assessment and structural characterization?

High-performance liquid chromatography (HPLC) monitors purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups. Mass spectrometry (MS) verifies molecular weight (287.33 g/mol). SCXRD further resolves crystallographic purity and intermolecular interactions .

Q. What role does this compound play in pharmaceutical research?

It is a key intermediate in synthesizing florfenicol, a broad-spectrum antibiotic used in veterinary medicine. The 4-(methylsulfonyl)phenyl group contributes to antimicrobial activity by enhancing molecular stability and target binding .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Density functional theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps), while molecular docking studies simulate binding to bacterial ribosomes (e.g., 50S subunit targets of florfenicol). Such models guide structural modifications for enhanced efficacy .

Q. What strategies resolve the racemic mixture into enantiomerically pure forms?

Chiral chromatography (e.g., polysaccharide-based columns) or kinetic resolution using enzymes (lipases/esterases) can separate enantiomers. Racemic crystallization conditions (e.g., solvent polarity, temperature) must be systematically varied to favor diastereomeric salt formation .

Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

The O3-H⋯N1 hydrogen bond creates infinite chains along the [100] direction, stabilizing the lattice. This impacts solubility and melting point, which are critical for formulation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H⋯O, S=O⋯H) .

Q. What contradictions arise in stereochemical assignments between synthetic and crystallographic data?

Discrepancies may occur if synthetic routes produce unexpected diastereomers due to epimerization. SCXRD combined with circular dichroism (CD) spectroscopy resolves such conflicts by correlating absolute configuration with optical activity .

Q. How can reaction pathways be modified to reduce by-products like sulfonic acid derivatives?

Monitoring sulfone group stability under acidic conditions (e.g., during esterification) is critical. Replacing H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) or optimizing reaction time/temperature minimizes degradation .

Q. What advanced spectroscopic methods detect trace impurities in synthesized batches?

High-resolution mass spectrometry (HRMS) identifies low-abundance by-products (e.g., ethyl ester hydrolysis products). 2D-NMR techniques (COSY, HSQC) map impurity structures, while X-ray powder diffraction (XRPD) detects polymorphic contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。